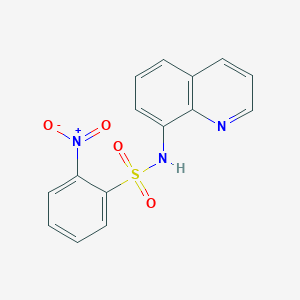

2-nitro-N-quinolin-8-ylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドは、分子式がC15H11N3O4Sで、分子量が329.33 g/molの化学化合物です 。ニトロ基、キノリン部分、ベンゼンスルホンアミド構造の存在を特徴としています。

準備方法

合成経路と反応条件

2-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドの合成は、通常、2-ニトロベンゼンスルホニルクロリドと8-アミノキノリンを制御された条件下で反応させることを含みます。 この反応は通常、トリエチルアミンなどの塩基の存在下で行われ、スルホンアミド結合の形成を促進します 。反応混合物は、その後、再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製し、所望の生成物を得ます。

工業的製造方法

2-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドの具体的な工業的製造方法は、十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することを含みます。これには、反応条件の最適化、工業用グレードの試薬の使用、および最終生成物の高い収量と純度を確保するための大規模な精製技術の採用が含まれます。

化学反応の分析

反応の種類

2-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドは、以下を含むさまざまな化学反応を起こすことができます。

還元: ニトロ基は、触媒(例:炭素上のパラジウム)の存在下での水素ガスや塩化スズ(II)などの化学還元剤などの還元剤を使用してアミノ基に還元できます.

置換: スルホンアミド基は求核置換反応に関与することができ、適切な条件下でスルホンアミド窒素を他の求核剤に置き換えることができます.

一般的な試薬と条件

還元: パラジウム触媒を用いた水素ガス、または酸性媒体中の塩化スズ(II)。

置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。

主要な生成物

還元: 2-アミノ-N-(キノリン-8-イル)ベンゼンスルホンアミド。

置換: 使用する求核剤に応じて、さまざまな置換スルホンアミド。

科学研究への応用

2-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドは、科学研究においていくつかの応用があります。

科学的研究の応用

2-Nitro-N-(quinolin-8-yl)benzenesulfonamide has several applications in scientific research:

作用機序

2-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。 例えば、重要な調節タンパク質やシグナル伝達経路に影響を与えることで、細胞周期停止とアポトーシスを誘導することが示されています 。ニトロ基とキノリン部分は、その生物学的活性において重要な役割を果たし、細胞成分と相互作用し、その効果を発揮することを可能にします。

類似化合物の比較

類似化合物

2-アミノ-N-(キノリン-8-イル)ベンゼンスルホンアミド: ニトロ基の代わりにアミノ基を持つ類似の構造.

ベンゼンスルホンアミド、2-ニトロ-N-8-キノリル: 同じ化合物の別の名称.

ベンゼンスルホンアミド、o-ニトロ-N-8-キノリル: ニトロ基が異なる位置にある位置異性体.

独自性

2-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドは、ニトロ基とキノリン部分の両方の存在により、独特の化学的および生物学的特性が与えられます。

類似化合物との比較

Similar Compounds

2-Amino-N-(quinolin-8-yl)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

Benzenesulfonamide, 2-nitro-N-8-quinolinyl-: Another name for the same compound.

Benzenesulfonamide, o-nitro-N-8-quinolyl-: A positional isomer with the nitro group in a different position.

Uniqueness

2-Nitro-N-(quinolin-8-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a quinoline moiety, which confer distinct chemical and biological properties

特性

CAS番号 |

21868-77-9 |

|---|---|

分子式 |

C15H11N3O4S |

分子量 |

329.3 g/mol |

IUPAC名 |

2-nitro-N-quinolin-8-ylbenzenesulfonamide |

InChI |

InChI=1S/C15H11N3O4S/c19-18(20)13-8-1-2-9-14(13)23(21,22)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17H |

InChIキー |

YCXUFEOBLVZNAP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |

溶解性 |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。